2-[(phenylsulfanyl)methyl]piperidine
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Overview
Description
2-[(Phenylsulfanyl)methyl]piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a phenylsulfanyl group attached to the piperidine ring via a methylene bridge. Piperidine derivatives are widely studied due to their significant pharmacological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylsulfanyl)methyl]piperidine typically involves the reaction of piperidine with a phenylsulfanyl-containing reagent. One common method is the nucleophilic substitution reaction where piperidine reacts with benzyl chloride in the presence of a base to form the desired product . The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often involves continuous flow reactions and the use of catalysts to enhance yield and efficiency. Methods such as hydrogenation, cyclization, and amination are commonly employed in large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(Phenylsulfanyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding piperidine.
Substitution: The methylene bridge can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
2-[(Phenylsulfanyl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(Phenylsulfanyl)methyl]piperidine involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, modulating their activity. For example, piperidine derivatives are known to inhibit cholinesterase enzymes, which play a role in neurological functions . The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivative.
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid with anticancer and anti-inflammatory activities.
Matrine: A piperidine alkaloid with antiviral and anticancer properties.
Uniqueness
2-[(Phenylsulfanyl)methyl]piperidine is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug design and other applications .
Properties
Molecular Formula |
C12H17NS |
---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
2-(phenylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C12H17NS/c1-2-7-12(8-3-1)14-10-11-6-4-5-9-13-11/h1-3,7-8,11,13H,4-6,9-10H2 |
InChI Key |
NUZVSWGFCLEVIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CSC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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